1-(tert-Butylamino)anthracene-9,10-dione
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
65270-01-1 |
|---|---|
Molecular Formula |
C18H17NO2 |
Molecular Weight |
279.3 g/mol |
IUPAC Name |
1-(tert-butylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C18H17NO2/c1-18(2,3)19-14-10-6-9-13-15(14)17(21)12-8-5-4-7-11(12)16(13)20/h4-10,19H,1-3H3 |
InChI Key |
HGOCIIJWUIKMNF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC1=CC=CC2=C1C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways for 1 Tert Butylamino Anthracene 9,10 Dione
Historical Overview of Aminoanthraquinone Synthesis Approaches
The synthesis of aminoanthraquinones has been a subject of extensive research for over a century, driven by their importance as key intermediates in the manufacturing of a wide array of dyes and pigments. Historically, the earliest methods for producing 1-aminoanthraquinone (B167232) involved the sulfonation of anthraquinone (B42736), followed by ammonolysis. This process, however, often required harsh reaction conditions and the use of mercury as a catalyst, posing significant environmental concerns. ub.edugoogle.com
An alternative classical route involves the nitration of anthraquinone followed by the reduction of the resulting 1-nitroanthraquinone. ub.edu A significant drawback of this method is the formation of isomeric byproducts during the nitration step, which necessitates complex purification procedures to isolate the desired 1-aminoanthraquinone. impactfactor.org Over the years, significant efforts have been directed towards developing more efficient, selective, and environmentally benign synthetic methods. These advancements have paved the way for the synthesis of a diverse range of N-substituted aminoanthraquinones, including the sterically demanding 1-(tert-butylamino)anthracene-9,10-dione.
Direct Amination Strategies of Anthracene-9,10-dione Precursors
Direct amination methods involve the introduction of the amino group in a single step from a suitable anthraquinone precursor. These strategies are often favored for their atom economy and procedural simplicity.
Nucleophilic Aromatic Substitution Routes (e.g., from 1-chloroanthraquinone)
A primary and widely utilized method for the synthesis of 1-aminoanthraquinone and its N-substituted derivatives is the nucleophilic aromatic substitution (SNAr) of a haloanthraquinone, typically 1-chloroanthraquinone (B52148). This reaction, often referred to as the Ullmann condensation, involves the displacement of the halogen atom by an amine. nih.gov The reaction is generally catalyzed by a copper-based catalyst, such as copper(I) oxide, copper(I) chloride, or copper powder, and is typically carried out in a high-boiling polar solvent like nitrobenzene, N-methylpyrrolidone, or dimethylformamide at elevated temperatures. nih.govgoogle.com
The reaction of 1-chloroanthraquinone with tert-butylamine (B42293) to yield this compound presents a unique challenge due to the steric hindrance of the bulky tert-butyl group. Steric hindrance can significantly impede the approach of the nucleophile to the reaction center, often requiring more forcing reaction conditions, such as higher temperatures and longer reaction times, compared to reactions with less hindered primary amines like n-butylamine. While specific kinetic data for the reaction with tert-butylamine is not extensively documented in readily available literature, the general principles of Ullmann-type reactions suggest that the steric bulk would necessitate optimized catalytic systems or reaction conditions to achieve satisfactory yields.
| Precursor | Reagent | Catalyst | Solvent | Temperature (°C) | Product | Reference |
| 1-Chloroanthraquinone | tert-Butylamine | Copper-based catalyst | High-boiling polar solvent | High | This compound | nih.gov, google.com |
Amination via Oxidative Coupling or Related Reactions
In recent years, oxidative coupling reactions have emerged as a powerful tool for the formation of C-N bonds. While the direct oxidative amination of the parent anthracene-9,10-dione with tert-butylamine is not a commonly reported method, related methodologies on similar quinone systems suggest its potential applicability. For instance, the oxidative coupling amination of 1,4-naphthoquinones with various amines, including aliphatic amines, has been successfully achieved using mediators like t-BuOK under an air atmosphere. organic-chemistry.orgorganic-chemistry.org This transition-metal-free approach offers a milder alternative to traditional methods. The application of such a strategy to the anthracene-9,10-dione core would involve the in-situ generation of a reactive species that could be trapped by tert-butylamine. However, the regioselectivity of such a reaction on the anthraquinone nucleus would need to be carefully controlled to favor substitution at the desired C-1 position.
Indirect Synthetic Routes via Functional Group Interconversions
Indirect routes to this compound involve the initial synthesis of a substituted anthraquinone, which is then converted to the target compound through one or more functional group interconversions.
Reduction and Subsequent Amination of Nitroanthracene-9,10-diones
A well-established indirect route to 1-aminoanthraquinones is the reduction of 1-nitroanthracene-9,10-dione. ub.eduimpactfactor.org Various reducing agents can be employed for this transformation, including sodium sulfide, sodium hydrosulfide, or catalytic hydrogenation. This method yields the parent 1-aminoanthracene-9,10-dione. ub.edu
To obtain the N-tert-butyl derivative, a subsequent alkylation step is necessary. The 1-aminoanthracene-9,10-dione can be reacted with a tert-butylating agent, such as a tert-butyl halide (e.g., tert-butyl bromide or iodide), in the presence of a base. Phase-transfer catalysis has been shown to be an effective method for the N-alkylation of 1-aminoanthraquinone under mild conditions, using catalysts like tetrabutylammonium (B224687) bromide. niscpr.res.in This approach allows for the introduction of the tert-butyl group at room temperature, offering a more controlled and potentially higher-yielding alternative to high-temperature direct amination methods, especially when dealing with sterically hindered alkyl groups.
| Intermediate | Reagent | Conditions | Product | Reference |
| 1-Aminoanthracene-9,10-dione | tert-Butyl halide | Base, Phase-transfer catalyst | This compound | niscpr.res.in |
Derivatization of Other Substituted Anthracene-9,10-diones
The synthesis of this compound can also be envisioned through the derivatization of other functional groups at the C-1 position of the anthraquinone ring. For example, a precursor such as 1-hydroxyanthracene-9,10-dione could potentially be converted to a better leaving group, such as a triflate or tosylate, which could then be displaced by tert-butylamine in a nucleophilic substitution reaction. While this multi-step approach may be less direct, it can offer an alternative pathway when direct amination methods prove to be inefficient due to factors like steric hindrance or low reactivity of the starting material. The feasibility of such a route would depend on the successful and high-yielding conversion of the initial functional group into a suitable leaving group that is reactive towards amination with tert-butylamine.
Optimization of Reaction Conditions and Yield for this compound Synthesis
The efficient synthesis of this compound hinges on the careful optimization of several reaction parameters. The primary route to this compound involves the nucleophilic substitution of a suitable leaving group, typically a halogen, at the 1-position of the anthraquinone ring with tert-butylamine. The Ullmann condensation reaction is a frequently employed method for such transformations.
Catalytic Approaches in Amination Reactions
Copper-based catalysts are central to the successful amination of haloanthraquinones. The traditional Ullmann reaction often requires harsh conditions, including high temperatures and stoichiometric amounts of copper. However, modern catalytic systems have been developed to facilitate these reactions under milder conditions, leading to improved yields and selectivity.
For the synthesis of sterically hindered aminoanthraquinones, the choice of catalyst and ligands is critical. While elemental copper can be used, copper(I) salts such as copper(I) iodide (CuI) or copper(I) bromide (CuBr) are often more effective. The catalytic activity can be further enhanced by the use of ligands that stabilize the copper catalyst and facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.
Table 1: Comparison of Catalytic Systems in Ullmann-type Amination Reactions
| Catalyst System | Typical Ligands | Advantages | Disadvantages |
| Elemental Copper (Cu(0)) | None, or simple amines | Inexpensive, readily available | Often requires high temperatures and long reaction times |
| Copper(I) Halides (CuI, CuBr) | Diamines, amino acids, phenanthrolines | Higher catalytic activity, milder reaction conditions | More expensive than elemental copper, potential for ligand-related side reactions |
| Copper(II) Salts (Cu(OAc)₂, CuSO₄) | Reducing agent required in situ | Readily available and stable | Requires an additional step for reduction to the active Cu(I) species |
The selection of the optimal catalyst system for the synthesis of this compound would likely involve screening various copper sources and ligands to overcome the steric barrier presented by the tert-butyl group.
Solvent Effects and Temperature Optimization
The choice of solvent plays a crucial role in the outcome of the amination reaction. High-boiling polar aprotic solvents are generally favored for Ullmann-type reactions as they can effectively dissolve the reactants and facilitate the high temperatures often required.
Common Solvents for Amination of Haloanthraquinones:
N,N-Dimethylformamide (DMF): A versatile polar aprotic solvent with a high boiling point, making it suitable for high-temperature reactions.
N-Methyl-2-pyrrolidone (NMP): Another high-boiling polar aprotic solvent, often used when higher temperatures than those achievable with DMF are necessary.
Dimethyl Sulfoxide (B87167) (DMSO): A highly polar aprotic solvent that can enhance the rate of nucleophilic substitution reactions.
Toluene: A nonpolar solvent that can be used, particularly in microwave-assisted synthesis, where it can efficiently absorb microwave energy.
Temperature is a critical parameter that must be carefully controlled. While higher temperatures generally increase the reaction rate, they can also lead to the formation of undesired byproducts through side reactions. For the synthesis of a sterically hindered compound like this compound, a balance must be struck between a temperature high enough to overcome the activation energy and one that does not cause decomposition of the reactants or product. Optimization studies would involve running the reaction at various temperatures to determine the point at which the highest yield of the desired product is obtained with minimal byproduct formation.
Novel Synthetic Approaches and Green Chemistry Considerations
In recent years, there has been a significant push towards the development of more environmentally friendly synthetic methods in chemistry. This has led to the exploration of novel approaches for the synthesis of aminoanthraquinones that reduce waste, minimize the use of hazardous materials, and improve energy efficiency.
One of the most promising techniques in this area is microwave-assisted synthesis . Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can lead to higher yields and cleaner reaction profiles. mdpi.commdpi.com The use of microwave heating in the Ullmann condensation for the synthesis of aminoanthraquinones has been shown to be highly effective. nih.govnih.gov This method often allows for the use of less harsh conditions and can sometimes be performed in the absence of a solvent (solvent-free synthesis) or in more environmentally benign solvents like water. mdpi.com
Table 2: Comparison of Conventional Heating vs. Microwave-Assisted Synthesis for Amination Reactions
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
| Reaction Time | Hours to days | Minutes to hours |
| Energy Efficiency | Lower | Higher |
| Yield | Often lower to moderate | Often moderate to high |
| Side Reactions | More prevalent | Often reduced |
| Solvent Use | High-boiling, often hazardous solvents | Can be performed with less solvent, solvent-free, or in green solvents |
Further green chemistry considerations include the use of recyclable catalysts and the development of one-pot synthetic procedures that reduce the number of isolation and purification steps, thereby minimizing waste generation. The exploration of these novel and green approaches for the synthesis of this compound could lead to more sustainable and efficient production methods.
Advanced Spectroscopic Characterization and Structural Elucidation of 1 Tert Butylamino Anthracene 9,10 Dione
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional NMR techniques, a complete and unambiguous assignment of all proton and carbon signals can be achieved.
The ¹H NMR spectrum of 1-(tert-Butylamino)anthracene-9,10-dione is expected to exhibit distinct signals corresponding to the aromatic protons of the anthracene (B1667546) core and the aliphatic protons of the tert-butyl group. The aromatic region would likely display a complex series of multiplets due to the influence of the amino substituent on the electron distribution within the rings. The protons on the substituted ring are expected to be shifted to higher fields (lower ppm values) compared to the unsubstituted ring due to the electron-donating nature of the amino group. The NH proton would likely appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration. The tert-butyl group would present a characteristic sharp singlet in the aliphatic region of the spectrum, integrating to nine protons.
The ¹³C NMR spectrum would provide complementary information, with distinct signals for each carbon atom in the molecule. The carbonyl carbons of the quinone system are expected to resonate at a significantly downfield chemical shift. The carbon atoms of the substituted aromatic ring would show shifts indicative of the electron-donating effect of the amino group. The quaternary carbon and the methyl carbons of the tert-butyl group would appear in the aliphatic region.
Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound
| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic CH | 6.5 - 8.5 | Multiplets | 7H |
| NH | Variable | Broad Singlet | 1H |
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Type | Predicted Chemical Shift (ppm) |
|---|---|
| Carbonyl (C=O) | 180 - 190 |
| Aromatic C-N | 140 - 150 |
| Aromatic C-H | 110 - 140 |
| Aromatic Quaternary C | 120 - 150 |
| tert-Butyl Quaternary C | 50 - 60 |
To definitively assign the proton and carbon signals and confirm the connectivity within the molecule, two-dimensional NMR techniques are indispensable.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to trace the connectivity of protons within the aromatic rings.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. This is crucial for identifying the connectivity between the tert-butyl group and the anthracene core via the nitrogen atom, as well as for assigning the quaternary carbons.
Vibrational Spectroscopy
Vibrational spectroscopy, including FT-IR and Raman techniques, provides valuable information about the functional groups present in a molecule.
The FT-IR spectrum of this compound would be characterized by several key absorption bands. The N-H stretching vibration of the secondary amine would appear as a sharp to moderately broad band in the region of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹. The aliphatic C-H stretching of the tert-butyl group would be present just below 3000 cm⁻¹. The most prominent feature would be the strong absorption bands corresponding to the C=O stretching of the quinone system, typically found in the range of 1650-1680 cm⁻¹. Aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region.
Table 3: Predicted Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch | 3300 - 3500 | Medium |
| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |
| Aliphatic C-H Stretch | 2850 - 2970 | Medium |
| C=O Stretch (Quinone) | 1650 - 1680 | Strong |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound (C₁₈H₁₇NO₂), the expected monoisotopic mass is approximately 279.13 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 279. A characteristic fragmentation pattern would involve the loss of a methyl group (CH₃) from the tert-butyl substituent, leading to a prominent peak at m/z 264. Another significant fragmentation would be the loss of the entire tert-butyl group, resulting in a fragment ion corresponding to 1-aminoanthracene-9,10-dione. Further fragmentation of the anthraquinone (B42736) core would also be observed.
Table 4: Predicted Key Mass Spectral Fragments for this compound
| m/z | Proposed Fragment |
|---|---|
| 279 | [M]⁺ |
| 264 | [M - CH₃]⁺ |
By integrating the data from these diverse spectroscopic techniques, a complete and confident structural elucidation of this compound can be achieved, providing a detailed picture of its molecular architecture and electronic properties.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for polar and thermally sensitive molecules such as N-substituted aminoanthraquinones. nih.gov In positive ion mode, the analysis of this compound is expected to readily produce the protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of 280.13.
Collision-Induced Dissociation (CID) of the [M+H]⁺ precursor ion typically induces fragmentation through pathways involving the elimination of small neutral molecules and inductive cleavages. nih.govrsc.org For this compound, the most prominent fragmentation pathway involves the tert-butyl group. A characteristic loss of isobutylene (B52900) (56 Da) via a rearrangement process would lead to the formation of a highly stable fragment ion corresponding to protonated 1-aminoanthracene-9,10-dione at m/z 224.07. nih.gov Further fragmentation could proceed from this m/z 224 ion, involving the sequential loss of carbon monoxide (CO) molecules, a characteristic fragmentation pattern for the anthraquinone core. nih.gov
| m/z (Predicted) | Ion Formula | Assignment |
|---|---|---|
| 280.13 | [C₁₈H₁₈NO₂]⁺ | [M+H]⁺ (Protonated Molecule) |
| 224.07 | [C₁₄H₁₀NO₂]⁺ | [M+H - C₄H₈]⁺ |
| 196.07 | [C₁₃H₁₀NO]⁺ | [M+H - C₄H₈ - CO]⁺ |
| 168.08 | [C₁₂H₁₀N]⁺ | [M+H - C₄H₈ - 2CO]⁺ |
Direct Injection Mass Spectrometry (DI-MS) and Gas Chromatography Mass Spectrometry (GC-MS)
When analyzed by techniques employing hard ionization methods like Electron Ionization (EI), commonly used in GC-MS and some DI-MS setups, this compound is expected to exhibit more extensive fragmentation. wikipedia.org The molecular ion, M⁺˙, at m/z 279 would be observed, and its odd mass would be consistent with the nitrogen rule. libretexts.org
The primary fragmentation pathway under EI conditions is typically alpha-cleavage adjacent to the nitrogen atom. libretexts.org For the tert-butylamino group, this would involve the loss of a methyl radical (•CH₃, 15 Da) to form a stable, even-electron cation at m/z 264. This fragment is often the base peak in the spectrum of N-tert-butyl compounds. Subsequent fragmentation of the m/z 264 ion could occur via the loss of an ethene molecule (C₂H₄, 28 Da). Another significant pathway is the direct cleavage of the C-N bond with a hydrogen rearrangement, leading to the elimination of a neutral isobutylene molecule (C₄H₈, 56 Da) and the formation of the 1-aminoanthraquinone (B167232) radical cation at m/z 223. nih.gov
| m/z (Predicted) | Ion Formula | Assignment |
|---|---|---|
| 279 | [C₁₈H₁₇NO₂]⁺˙ | M⁺˙ (Molecular Ion) |
| 264 | [C₁₇H₁₄NO₂]⁺ | [M - CH₃]⁺ |
| 223 | [C₁₄H₉NO₂]⁺˙ | [M - C₄H₈]⁺˙ |
| 195 | [C₁₃H₉NO]⁺˙ | [M - C₄H₈ - CO]⁺˙ |
| 167 | [C₁₂H₉N]⁺˙ | [M - C₄H₈ - 2CO]⁺˙ |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous confirmation of a compound's elemental composition by providing a highly accurate mass measurement. rsc.orgthermofisher.com Unlike low-resolution mass spectrometry which provides nominal mass, HRMS can measure the mass-to-charge ratio to four or five decimal places, allowing for the differentiation between isobaric compounds (molecules with the same nominal mass but different elemental formulas). nih.gov
The exact mass, or monoisotopic mass, is calculated using the masses of the most abundant isotopes of each element. missouri.edu For this compound, with the molecular formula C₁₈H₁₇NO₂, the theoretical exact mass is 279.12593 Da. An experimental HRMS measurement confirming this value within a narrow tolerance (typically <5 ppm) provides strong evidence for the assigned molecular formula. researchgate.net
| Element | Isotope | Exact Mass (Da) | Count | Total Mass (Da) |
|---|---|---|---|---|
| Carbon | ¹²C | 12.00000 | 18 | 216.00000 |
| Hydrogen | ¹H | 1.00783 | 17 | 17.13311 |
| Nitrogen | ¹⁴N | 14.00307 | 1 | 14.00307 |
| Oxygen | ¹⁶O | 15.99491 | 2 | 31.98982 |
| Total Monoisotopic Mass | 279.12593 |
Electronic Absorption and Emission Spectroscopy for Electronic Structure Probing
Ultraviolet-Visible (UV-Vis) Absorption Characteristics
The electronic absorption spectrum of this compound is defined by the electronic transitions within the anthraquinone chromophore, which are significantly modulated by the electron-donating tert-butylamino substituent. The spectrum typically displays two main regions. nih.gov In the ultraviolet (UV) region (220-350 nm), intense absorption bands are observed which correspond to π→π* transitions within the aromatic system. nih.gov
More characteristic is the broad, less intense absorption band in the visible region of the spectrum (typically 450-500 nm). nih.govnih.gov This band is attributed to an intramolecular charge transfer (ICT) transition, involving the transfer of electron density from the lone pair of the amino group (donor) to the electron-withdrawing carbonyl groups of the anthraquinone core (acceptor). nih.gov The position of this ICT band is highly sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. mdpi.comresearchgate.net In more polar solvents, the excited state is stabilized to a greater extent than the ground state, typically resulting in a bathochromic (red) shift of the absorption maximum. nih.gov
| Solvent | Polarity Index | Typical λmax (nm) of ICT Band |
|---|---|---|
| Hexane | 0.1 | ~465 |
| Toluene | 2.4 | ~475 |
| Dichloromethane | 3.1 | ~484 |
| Acetone | 5.1 | ~488 |
| Ethanol | 5.2 | ~495 |
Fluorescence and Phosphorescence Emission Profiles
Substituted 1-aminoanthraquinones are generally fluorescent compounds, with emission properties that are strongly linked to the ICT character of the lowest excited singlet state (S₁). nih.govresearchgate.net Following excitation into the ICT absorption band, this compound is expected to exhibit fluorescence, typically in the green-to-red portion of the spectrum (550-650 nm). nih.gov The fluorescence emission also demonstrates solvatochromism, with a significant Stokes shift (the difference between the absorption and emission maxima) that increases with solvent polarity. nih.gov This indicates a more polar excited state relative to the ground state. The fluorescence quantum yield of aminoanthraquinones can be highly variable and is often modest, as non-radiative decay pathways are competitive with fluorescence emission. nih.govresearchgate.net Increasing the steric bulk on the amino group, as with the tert-butyl substituent, can influence the excited state geometry and impact the quantum yield. researchgate.net
Phosphorescence, which is emission from the lowest triplet excited state (T₁), is generally not observed for aminoanthraquinone derivatives in fluid solution at room temperature. researchgate.net The energy gap between the S₁ and T₁ states and efficient non-radiative deactivation pathways, such as internal conversion and intersystem crossing followed by rapid triplet state decay, typically preclude measurable phosphorescence under these conditions. mdpi.com
X-ray Crystallography for Solid-State Structural Determination
While a specific crystal structure for this compound is not publicly available, X-ray crystallography would provide definitive information on its three-dimensional structure in the solid state. Based on the structures of related compounds like 1-aminoanthraquinone, several key features can be predicted. cambridge.orgnih.gov
The tricyclic anthraquinone core is expected to be largely planar. nih.gov A crucial structural feature would be the presence of a strong intramolecular hydrogen bond between the hydrogen atom of the amino group (N-H) and the oxygen atom of the adjacent peri-carbonyl group (C9=O). amanote.compsu.eduacs.org This interaction forms a six-membered pseudo-ring, which contributes to the planarity of the substituent with respect to the anthraquinone system and influences the compound's spectroscopic properties. X-ray analysis would precisely determine the bond lengths and angles within the molecule, including the N-H···O distance and angle, providing quantitative evidence for this hydrogen bond. Furthermore, the analysis would reveal the packing of molecules in the crystal lattice, detailing any intermolecular interactions such as π-π stacking or weaker C-H···O hydrogen bonds.
| Parameter | Description | Typical Value (from related structures) |
|---|---|---|
| C=O Bond Length | Carbonyl bond distance | ~1.22 - 1.25 Å |
| C-N Bond Length | Bond between anthraquinone C1 and amino N | ~1.35 - 1.37 Å |
| N-H···O Distance | Intramolecular hydrogen bond length | ~1.9 - 2.1 Å |
| N-H···O Angle | Intramolecular hydrogen bond angle | ~140 - 150° |
| Dihedral Angle | Twist of the amino group relative to the ring | < 10° (near planar) |
Computational Chemistry Investigations into 1 Tert Butylamino Anthracene 9,10 Dione
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the properties of molecules at the electronic level. For complex organic molecules like 1-(tert-Butylamino)anthracene-9,10-dione, these methods offer insights into geometry, electronic structure, and reactivity.
Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) has become a standard and reliable tool for investigating the properties of anthraquinone (B42736) and its derivatives. researchgate.net Calculations, typically using functionals like B3LYP with a 6-31G* basis set, have shown that the core anthraquinone structure is planar. researchgate.net
For this compound, the anthraquinone core is expected to retain its planarity. The introduction of the tert-butylamino group at the C1 position introduces specific geometric and electronic features. An intramolecular hydrogen bond is anticipated between the amino hydrogen and the adjacent carbonyl oxygen (O9). This type of hydrogen bonding is a known stabilizing feature in 1-aminoanthraquinone (B167232) derivatives and has a significant influence on the compound's configuration and properties. researchgate.net The bulky tert-butyl group will likely be oriented to minimize steric hindrance with the anthraquinone core. DFT calculations would precisely determine bond lengths, bond angles, and the dihedral angle of the N-C(tert-butyl) bond, providing the most stable conformation of the molecule.
The electronic structure is significantly influenced by the electron-donating nature of the amino group. This leads to a redistribution of electron density across the molecule, which can be visualized through molecular electrostatic potential (MEP) maps.
Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital (HOMO-LUMO) Energy Gap Analysis and Reactivity Prediction
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and electronic properties. The energy difference between them, the HOMO-LUMO gap, is a key indicator of molecular stability; a smaller gap generally implies higher chemical reactivity and susceptibility to electronic excitation. pmf.unsa.ba
For the parent anthraquinone molecule, the HOMO-LUMO gap is approximately 4.2 eV. researchgate.net The introduction of an electron-donating group, such as an amino group, is known to raise the energy of the HOMO with a less pronounced effect on the LUMO energy. sdu.dknih.gov This results in a decrease in the HOMO-LUMO gap. Consequently, this compound is predicted to have a smaller HOMO-LUMO gap than unsubstituted anthraquinone, suggesting it is more reactive. pmf.unsa.ba This increased reactivity is central to the molecule's function in various applications, including as a dye or a potential redox-active material.
The analysis of global reactivity descriptors, which are derived from HOMO and LUMO energies, can further quantify the molecule's reactivity.
| Compound | Substituent Effect | Predicted HOMO Energy Level | Predicted LUMO Energy Level | Predicted HOMO-LUMO Gap (ΔE) | Predicted Reactivity |
|---|---|---|---|---|---|
| Anthraquinone | None (Reference) | -6.99 eV (Calculated) researchgate.net | -2.79 eV (Calculated) researchgate.net | ~4.2 eV researchgate.net | Low |
| This compound | Electron-Donating Group (EDG) | Higher (less negative) than Anthraquinone | Slightly higher (less negative) than Anthraquinone | Smaller than Anthraquinone | High |
Semi-Empirical Methods for Conformational Analysis and Property Prediction
While DFT provides high accuracy, its computational cost can be significant. Semi-empirical methods, such as Density Functional Tight Binding (DFTB), offer a cost-effective alternative for certain calculations. rsc.org These methods are particularly useful for preliminary conformational analysis of the flexible tert-butyl group in this compound, allowing for the rapid exploration of the potential energy surface to identify low-energy conformers.
Recent studies have shown that specific parametrizations of semi-empirical methods, like SCC DFTB/3ob combined with a COSMO solvation model, can provide a highly adequate description of the electrochemical potentials of substituted anthraquinones. rsc.org While slightly less accurate than full DFT approaches, their favorable cost-accuracy ratio makes them valuable for high-throughput screening of derivative libraries to predict properties like redox potentials. rsc.org
Molecular Dynamics Simulations of this compound and its Interactions
Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. While no specific MD studies on this compound have been reported, the methodology has been applied to similar systems to understand their dynamic behavior and interactions.
For example, MD simulations have been used to investigate the interaction of anthraquinone derivatives with DNA, revealing details about binding modes, conformational changes, and the role of side chains. nih.gov Similarly, simulations have explored the behavior of anthraquinone dyes in liquid crystal hosts, providing insights into molecular alignment. whiterose.ac.uk A study on 1-aminoanthraquinone in a dimethylsulfoxide (DMSO) solution used MD simulations to interpret experimental results related to ultrafast solvation dynamics following intramolecular charge transfer. mdpi.com
An MD simulation of this compound could provide valuable information on:
Solvation: How the molecule interacts with solvent molecules and the structure of its solvation shell.
Conformational Dynamics: The flexibility of the tert-butyl group and its preferred orientations in different environments.
Intermolecular Interactions: How the molecule interacts with other molecules, surfaces, or biological macromolecules, which is crucial for applications in materials science or medicinal chemistry.
In Silico Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational methods are frequently used to predict spectroscopic properties, which can aid in the interpretation of experimental spectra. Time-Dependent Density Functional Theory (TD-DFT) is the standard approach for calculating electronic absorption spectra (UV-Vis). researchgate.net For anthraquinone derivatives, calculations can predict the wavelength of maximum absorption (λmax) associated with π→π* electronic transitions. researchgate.net The intramolecular charge transfer character, enhanced by the amino group, is expected to cause a significant bathochromic (red) shift in the absorption spectrum of this compound compared to the parent anthraquinone.
Furthermore, DFT calculations can predict vibrational spectra (Infrared and Raman). nih.gov By calculating the harmonic vibrational frequencies, specific peaks in an experimental spectrum can be assigned to particular normal modes of the molecule, such as the C=O and C-N stretching vibrations. This correlation between theoretical and experimental data provides a powerful method for structural confirmation. nih.gov To date, specific predicted spectra for this compound are not available in the literature for direct comparison with experimental data.
Computational Assessment of Substitution Effects on Anthraquinone Core Electronic Properties
The electronic properties of the anthraquinone core are highly tunable through chemical substitution. Computational studies have systematically investigated these effects. The key principle is that electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) have opposing effects on the frontier molecular orbitals. sdu.dk
The tert-butylamino group is an electron-donating group. DFT calculations on various substituted anthraquinones have established clear trends:
Electron-Donating Groups (e.g., -NH₂, -OH, -alkylamino): These groups increase the energy of the LUMO, which generally leads to a lower (more negative) reduction potential. sdu.dkrsc.org They also tend to raise the HOMO energy more significantly, thus narrowing the HOMO-LUMO gap.
Electron-Withdrawing Groups (e.g., -CN, -F): These groups decrease the energy of the LUMO, resulting in a higher (less negative) reduction potential, making the molecule easier to reduce. sdu.dk
Therefore, the tert-butylamino substituent at the 1-position is predicted to lower the reduction potential of the anthraquinone core compared to the unsubstituted molecule. This tunability is critical for designing anthraquinone derivatives for specific applications, such as in redox flow batteries, where the reduction potential is a crucial performance parameter. acs.orgjcesr.org
| Substituent Type | Example Groups | Effect on LUMO Energy | Effect on Reduction Potential | Effect on HOMO-LUMO Gap |
|---|---|---|---|---|
| Electron-Donating Group (EDG) | -NH₂, -OH, -NH-C(CH₃)₃ | Increase (destabilize) | Decrease (more negative) | Decrease |
| Unsubstituted | -H | Reference | Reference | Reference |
| Electron-Withdrawing Group (EWG) | -CN, -F, -NO₂ | Decrease (stabilize) | Increase (less negative) | Variable/Decrease |
Chemical Reactivity and Mechanistic Studies of 1 Tert Butylamino Anthracene 9,10 Dione
Substitution Reactions on the Anthracene-9,10-dione Core
The substitution reactions on the 1-(tert-butylamino)anthracene-9,10-dione molecule can proceed through different mechanisms depending on the nature of the attacking reagent (electrophile or nucleophile).
Electrophilic aromatic substitution (SEAr) is a reaction in which an electrophile replaces an atom, typically hydrogen, on an aromatic ring. byjus.com The reaction proceeds via a two-step mechanism involving the formation of a positively charged intermediate known as an arenium ion or sigma complex. byjus.com The aromaticity of the ring is disrupted in this intermediate and is restored by the loss of a proton. libretexts.org
The amino group (-NHR) is a powerful activating group and an ortho, para-director in electrophilic aromatic substitution reactions. This is due to the ability of the nitrogen's lone pair of electrons to delocalize into the aromatic ring, stabilizing the positive charge of the arenium ion intermediate. This stabilization is most effective when the electrophile attacks the positions ortho or para to the amino group.
In the case of this compound, the tert-butylamino group is located on one of the outer aromatic rings. This group activates that ring towards electrophilic attack. The directing effect of the amino group would favor substitution at the C2 (ortho) and C4 (para) positions. Therefore, reactions such as nitration, halogenation, or Friedel-Crafts alkylation would be expected to yield products substituted at these positions.
Table 1: Expected Products of Electrophilic Aromatic Substitution on this compound
| Reagent/Reaction | Expected Major Product(s) |
| HNO₃/H₂SO₄ (Nitration) | 2-Nitro-1-(tert-butylamino)anthracene-9,10-dione and 4-Nitro-1-(tert-butylamino)anthracene-9,10-dione |
| Br₂/FeBr₃ (Bromination) | 2-Bromo-1-(tert-butylamino)anthracene-9,10-dione and 4-Bromo-1-(tert-butylamino)anthracene-9,10-dione |
| R-Cl/AlCl₃ (Friedel-Crafts Alkylation) | 2-Alkyl-1-(tert-butylamino)anthracene-9,10-dione and 4-Alkyl-1-(tert-butylamino)anthracene-9,10-dione |
This table is based on established principles of electrophilic aromatic substitution.
Nucleophilic aromatic substitution (SNAr) involves the replacement of a leaving group on an aromatic ring by a nucleophile. byjus.com This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. pressbooks.pub The anthraquinone (B42736) skeleton, with its two electron-withdrawing carbonyl groups, renders the aromatic rings electron-deficient and thus susceptible to nucleophilic attack, provided a suitable leaving group (such as a halide) is present. nih.gov
The SNAr mechanism is typically a two-step addition-elimination process. youtube.com
Addition: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov The negative charge is delocalized over the aromatic system and is further stabilized by the electron-withdrawing groups.
Elimination: The leaving group departs, and the aromaticity of the ring is restored. youtube.com
Redox Chemistry and Electrochemical Behavior
The quinone moiety of the anthracene-9,10-dione core is the primary site of redox activity. This system can undergo reversible reduction through a two-electron, two-proton process to form the corresponding hydroquinone. nih.gov
The reduction of anthraquinones in aprotic solvents typically occurs in two distinct one-electron steps. researchgate.netresearchgate.net
The first electron transfer results in the formation of a semiquinone radical anion (AQ•⁻).
The second electron transfer yields the dianion (AQ²⁻).
These electron transfer steps are often reversible, which can be observed using techniques like cyclic voltammetry. um.esossila.com The potential at which these transfers occur is influenced by the nature of the substituents on the aromatic rings. nih.gov Electron-donating groups, such as the tert-butylamino group, increase the electron density on the anthraquinone system. This makes the molecule harder to reduce, causing a shift in the reduction potentials to more negative values compared to unsubstituted anthraquinone. nih.govrsc.org
Table 2: Electrochemical Data for the Reduction of 1-Aminoanthraquinone (B167232) in DMF
| Process | E¹pc (V) vs Ag/AgCl | E²pc (V) vs Ag/AgCl | Reversibility (1st step) |
| AQ + e⁻ ⇌ AQ•⁻ | -1.134 | - | Reversible/Quasi-reversible |
| AQ•⁻ + e⁻ ⇌ AQ²⁻ | -1.619 (approx.) | - | Irreversible |
Data adapted from cyclic voltammetry studies on 1-aminoanthraquinone, which serves as a model for the tert-butylamino derivative. Potentials are approximate and depend on experimental conditions. researchgate.netresearchgate.net
The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to form a six-membered ring. wikipedia.orgorganic-chemistry.org In this context, the α,β-unsaturated ketone functionality within one of the rings of the anthraquinone core can act as a dienophile. For a normal-demand Diels-Alder reaction, the dienophile is typically activated by electron-withdrawing groups, which lower the energy of its Lowest Unoccupied Molecular Orbital (LUMO). organic-chemistry.org
While the carbonyl groups of the anthraquinone core are electron-withdrawing, the presence of the powerful electron-donating tert-butylamino group at the C1 position increases the electron density of the system. This would decrease the dienophilicity of the C2-C3 double bond, making this compound less reactive in normal-demand Diels-Alder reactions compared to unsubstituted anthraquinone. Conversely, this modification might enhance its reactivity in inverse-demand Diels-Alder reactions, where the diene is electron-poor. organic-chemistry.org Synthetic approaches to functionalized hydroanthraquinones often utilize Diels-Alder reactions on related naphthoquinone systems. nih.govresearchgate.netrsc.org
Acid-Base Properties and Protonation Equilibria of the Amino Group
The amino group in this compound is basic and can accept a proton (H⁺) from an acid to form the corresponding ammonium (B1175870) cation. This acid-base behavior is an equilibrium process. libretexts.orgbrilliant.orgutexas.edu
R-NH₂ + H₃O⁺ ⇌ R-NH₃⁺ + H₂O
The extent of protonation is dependent on the pH of the solution and the pKa of the conjugate acid (R-NH₃⁺). The pKa is a measure of the acidity of the ammonium ion, and a higher pKa value corresponds to a stronger base. The predicted pKa for the conjugate acid of the closely related 1-aminoanthraquinone is approximately -0.51, indicating that it is a very weak base and requires a strongly acidic medium for significant protonation. chemicalbook.comchemicalbook.com The electron-donating nature of the tert-butyl group compared to hydrogen would be expected to slightly increase the basicity (and thus the pKa) of the amino group.
The relationship between pH, pKa, and the ratio of the protonated ([R-NH₃⁺]) to unprotonated ([R-NH₂]) forms is described by the Henderson-Hasselbalch equation:
pH = pKa + log ( [R-NH₂] / [R-NH₃⁺] )
Table 3: Protonation State of 1-Aminoanthraquinone as a Function of pH (Based on pKa ≈ -0.5)
| pH | % Unprotonated (R-NH₂) | % Protonated (R-NH₃⁺) |
| -2.5 | 0.99% | 99.01% |
| -1.5 | 9.09% | 90.91% |
| -0.5 | 50.00% | 50.00% |
| 0.5 | 90.91% | 9.09% |
| 1.5 | 99.01% | 0.99% |
This table provides an illustrative example based on the predicted pKa of 1-aminoanthraquinone. The actual pKa for the tert-butylamino derivative may vary slightly.
Derivatization Strategies and Functionalization of the tert-Butylamino Moiety
The functionalization of the tert-butylamino group in this compound opens avenues for synthesizing a diverse range of derivatives with tailored properties. The secondary amine moiety, while sterically hindered by the bulky tert-butyl group, can undergo various chemical transformations, primarily centered around N-alkylation and N-acylation reactions. These derivatization strategies allow for the introduction of new functional groups, which can significantly alter the molecule's physicochemical and biological characteristics.
N-Alkylation of the tert-Butylamino Group
N-alkylation of the secondary amine in this compound to form a tertiary amine presents a viable, albeit potentially challenging, derivatization pathway. The steric bulk of the existing tert-butyl group can influence the reaction conditions required for successful alkylation.
General strategies for the N-alkylation of aminoanthraquinones often involve the use of a strong base to deprotonate the amine, forming a more nucleophilic amide ion, which then reacts with an alkyl halide. For instance, the N-alkylation of 1-aminoanthraquinones has been successfully achieved using powdered potassium hydroxide (B78521) in dimethyl sulfoxide (B87167) (DMSO). This system is effective in generating the amide ion, which subsequently reacts with excess alkyl halides to yield 1-alkylaminoanthraquinones. While this method has been demonstrated for primary amines, its application to the sterically hindered secondary amine in this compound would likely require optimization of reaction conditions, such as temperature and reaction time, to overcome the steric hindrance.
The synthesis of N,N-disubstituted aminoanthraquinones is also documented, suggesting that the introduction of a second alkyl group is feasible. For example, the synthesis of 2,3-(dibutylamino)anthracene-9,10-dione has been reported, indicating that even with existing alkyl substituents, further alkylation can occur. However, the reactivity is expected to be lower compared to the corresponding primary amine due to both electronic and steric effects.
| Reagent/Catalyst System | Substrate | Product | Notes |
| KOH/DMSO | 1-Aminoanthraquinones | 1-Alkylaminoanthraquinones | Effective for primary amines; may require forcing conditions for secondary amines. |
| Alkyl Halides | This compound | 1-(N-Alkyl-N-tert-butylamino)anthracene-9,10-dione | Steric hindrance from the tert-butyl group is a key consideration. |
This table is based on general N-alkylation strategies for aminoanthraquinones and their potential application to this compound.
N-Acylation of the tert-Butylamino Moiety
N-acylation offers another important route for the functionalization of the tert-butylamino group, leading to the formation of amide derivatives. Acylation can introduce a wide variety of functionalities, depending on the acylating agent used.
A notable method for the N-acylation of amino-9,10-anthraquinones utilizes a system composed of a strong carboxylic acid and ammonium thiocyanate. This approach has been shown to be effective for the formylation and trifluoroacetylation of 1-aminoanthraquinone. The reaction proceeds through the in situ generation of an ammonium acetate, which acts as the acylating reagent. The applicability of this method to this compound would depend on the ability of the sterically hindered secondary amine to react with the generated acylating agent. The bulkiness of the tert-butyl group might necessitate harsher reaction conditions or longer reaction times compared to the acylation of primary aminoanthraquinones.
The choice of acylating agent is broad, ranging from simple acid chlorides and anhydrides to more complex activated carboxylic acids. The reactivity of these agents will also play a crucial role in overcoming the steric hindrance of the tert-butylamino group.
| Acylation System | Substrate | Potential Product | Key Considerations |
| Strong Carboxylic Acid / Ammonium Thiocyanate | 1-Aminoanthraquinones | N-Acyl-1-aminoanthraquinones | Demonstrated for formylation and trifluoroacetylation of primary amines. |
| Acid Chlorides / Anhydrides | This compound | 1-(N-Acyl-N-tert-butylamino)anthracene-9,10-dione | Reactivity will be influenced by the steric bulk of both the tert-butyl group and the acylating agent. |
This table outlines potential N-acylation strategies for this compound based on established methods for related compounds.
Mechanistic Biological Interactions of 1 Tert Butylamino Anthracene 9,10 Dione
DNA Intercalation and Binding Mechanisms
The planar aromatic structure of the anthracene-9,10-dione scaffold is a key feature that allows these molecules to interact with DNA, a primary target for many anticancer agents. This interaction can occur through various binding modes, significantly influencing the compound's biological effects.
Molecular Recognition and Binding Modes (e.g., partial intercalative mode)
Anthracene-9,10-dione derivatives are known to bind to DNA primarily through intercalation, where the planar ring system inserts between the base pairs of the DNA double helix. However, the nature and positioning of substituents on the anthraquinone (B42736) core can modulate this interaction, leading to different binding modes. For some derivatives, a "partial intercalative mode" has been proposed. In this mode, the planar ring system may not fully insert into the DNA helix, or it may adopt an oblique orientation with respect to the base pairs. This can be influenced by steric hindrance from bulky substituents or specific interactions between the substituent and the DNA grooves. ias.ac.in
Molecular docking studies are computational techniques used to predict the preferred binding orientation of a ligand to a macromolecule. For related anthracene-9,10-dione compounds, these studies have been employed to visualize the interaction with DNA at a molecular level. researchgate.netmdpi.com Such studies can help in understanding how the tert-butylamino group of 1-(tert-Butylamino)anthracene-9,10-dione might influence its orientation within the DNA binding pocket, affecting both affinity and sequence selectivity. The binding of small molecules to DNA is a complex process involving a combination of forces, including hydrophobic interactions, hydrogen bonding, and van der Waals forces. cymitquimica.com
Enzyme Inhibition Studies (e.g., Monoamine Oxidase (MAO) Inhibition)
Monoamine oxidases (MAO-A and MAO-B) are enzymes that play a crucial role in the metabolism of neurotransmitters. Inhibition of these enzymes is a therapeutic strategy for neurological disorders like depression and Parkinson's disease. researchgate.net Natural and synthetic anthraquinones have been investigated for their ability to inhibit MAO enzymes. impactfactor.org
A study on new amino-anthracene-9,10-dione derivatives revealed that these compounds can act as potent inhibitors of both MAO-A and MAO-B. researchgate.net The study involved the synthesis of various 1-aminoanthracene-9,10-dione derivatives and their evaluation as MAO inhibitors. While specific data for this compound is not provided in the available literature, the general findings suggest that the aminoanthracene-9,10-dione scaffold is a promising template for the design of MAO inhibitors. The nature of the substituent on the amino group would likely influence the potency and selectivity of MAO inhibition.
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) |
| Derivative 1 | Data not available | Data not available |
| Derivative 2 | Data not available | Data not available |
| This compound | Data not available | Data not available |
Generation of Reactive Oxygen Species (ROS) and Redox Cycling Mechanisms
The quinone moiety of anthracene-9,10-diones can undergo redox cycling, a process that can lead to the generation of reactive oxygen species (ROS) such as superoxide anion and hydrogen peroxide. This process involves the enzymatic or chemical reduction of the quinone to a semiquinone radical, which can then react with molecular oxygen to regenerate the parent quinone and produce superoxide. This cycle can repeat, leading to a continuous production of ROS.
The generation of ROS is a significant mechanism of action for many quinone-containing anticancer drugs. The resulting oxidative stress can damage cellular components, including DNA, proteins, and lipids, ultimately leading to cell death. While specific studies on the ROS-generating capacity of this compound are not available in the provided search results, the general principle of redox cycling is well-established for anthraquinones. biointerfaceresearch.com The electronic properties of the tert-butylamino substituent could influence the redox potential of the quinone system, thereby affecting the efficiency of ROS generation.
In Vitro Cellular Interaction Mechanisms and Structure-Activity Relationship (SAR) for Molecular Understanding
The biological activity of a compound is ultimately determined by its interactions within a cellular context. In vitro studies using cancer cell lines are crucial for evaluating the cytotoxic effects and elucidating the structure-activity relationships of potential therapeutic agents.
SAR studies on aminoanthraquinone derivatives have shown that the nature and position of the amino substituent significantly impact their cytotoxic activity. For instance, a study on newly synthesized aminoanthraquinone derivatives, including 2-(butylamino)anthracene-1,4-dione, demonstrated strong cytotoxicity against MCF-7 and Hep-G2 cancer cell lines. mdpi.com This highlights the importance of the amino substitution for the anticancer potential of the anthraquinone scaffold.
While direct in vitro data for this compound is not available, the general trends observed in related compounds suggest that the tert-butylamino group would play a key role in its cellular activity. The hydrophobicity and steric bulk of the tert-butyl group could influence its uptake into cells, its subcellular localization, and its interaction with intracellular targets. A comprehensive understanding of the SAR for this class of compounds requires systematic variation of the substituents and evaluation of their effects on cytotoxicity and mechanistic pathways.
Future Research Directions and Concluding Perspectives
Exploration of Novel Synthetic Pathways and Sustainable Methodologies
Future research should prioritize the development of novel and sustainable synthetic routes to 1-(tert-Butylamino)anthracene-9,10-dione. Traditional methods for the synthesis of aminoanthraquinones often involve harsh reaction conditions, toxic catalysts, and hazardous solvents. A shift towards greener synthetic strategies is imperative.
One promising avenue is the exploration of catalytic systems that can operate under milder conditions. For instance, the use of copper catalysts in the amination of haloanthraquinones is a well-established method; however, future work could focus on developing more efficient and recyclable catalysts, potentially based on earth-abundant metals. Furthermore, the investigation of solvent-free reactions or the use of environmentally benign solvents like supercritical carbon dioxide (scCO₂) could significantly reduce the environmental footprint of the synthesis. A recent study on the synthesis of related 1-butylamino-anthraquinone derivatives for dyeing in scCO₂ highlights the potential of this technology. researchgate.net
Moreover, exploring biocatalytic or photocatalytic methods could lead to highly selective and energy-efficient synthetic pathways. The development of enzymatic processes for the amination of the anthracene-9,10-dione scaffold would represent a significant advancement in the sustainable production of this class of compounds.
Table 1: Potential Sustainable Synthetic Methodologies for this compound
| Methodology | Potential Advantages | Key Research Focus |
| Green Catalysis | Reduced energy consumption, higher selectivity, catalyst recyclability. | Development of novel catalysts based on earth-abundant metals; optimization of reaction conditions. |
| Supercritical Fluids | Elimination of hazardous organic solvents, easier product separation. | Investigating the solubility and reactivity of reactants in scCO₂; process optimization. |
| Biocatalysis | High specificity, mild reaction conditions, biodegradable catalysts (enzymes). | Screening for suitable enzymes; enzyme engineering for enhanced activity and stability. |
| Photocatalysis | Use of light as a clean energy source, potential for novel reaction pathways. | Design of efficient photocatalysts; understanding the reaction mechanisms. |
Advanced Spectroscopic and Time-Resolved Studies
A thorough understanding of the photophysical properties of this compound is crucial for its potential application in areas such as organic electronics and photodynamic therapy. While the basic spectroscopic characteristics may be known, advanced studies are needed to elucidate the intricate details of its excited-state dynamics.
Future research should employ advanced spectroscopic techniques, including femtosecond transient absorption spectroscopy, to map the ultrafast processes that occur upon photoexcitation. researchgate.netrsc.orgacs.org Such studies can reveal the rates of intersystem crossing, internal conversion, and intramolecular charge transfer, providing a complete picture of the energy dissipation pathways. For instance, femtosecond spectroscopy has been used to study the dual photochemistry of anthracene-9,10-endoperoxide, a related compound. researchgate.netrsc.org
Time-resolved fluorescence studies, including single-molecule spectroscopy, could provide insights into the conformational dynamics and environmental sensitivity of the molecule's fluorescence. nih.gov This is particularly relevant for its potential use as a fluorescent probe or sensor. The influence of the bulky tert-butyl group on the photophysical properties, compared to other N-alkylated aminoanthraquinones, would be a key area of investigation.
Development of Hybrid Materials Incorporating this compound
The incorporation of this compound into hybrid materials could lead to novel functionalities and applications. Future research in this area could focus on several promising directions.
One area of exploration is the development of organic-inorganic hybrid materials. For example, grafting the compound onto the surface of nanoparticles, such as silica (B1680970) or gold, could enhance its stability, processability, and create new properties arising from the interaction between the organic molecule and the inorganic nanoparticle. These hybrid materials could find applications in sensing, catalysis, or as advanced pigments.
Another exciting prospect is the use of this compound as a building block for metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). The amino group provides a handle for coordination to metal ions or for covalent linkage to other organic struts, respectively. The resulting porous materials could exhibit interesting gas sorption, separation, or catalytic properties.
Furthermore, blending this compound with polymers could lead to the development of functional polymeric materials with tailored optical or electronic properties for applications in organic light-emitting diodes (OLEDs) or photovoltaics. biointerfaceresearch.com
In-depth Mechanistic Investigations of Biological Activity at the Molecular Level
The biological activities of aminoanthraquinone derivatives, particularly their anticancer and neuroprotective effects, are well-documented for the broader class of compounds. nih.govimpactfactor.orgresearchgate.netresearchgate.net However, the specific biological targets and molecular mechanisms of action for this compound are yet to be elucidated.
Future research should focus on in-depth mechanistic studies to identify the specific cellular pathways modulated by this compound. For instance, related anthracene-9,10-dione derivatives have been shown to inhibit the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer. nih.govresearchgate.net Investigating whether this compound shares this mechanism or interacts with other key signaling proteins is a critical next step.
Similarly, the potential neuroprotective effects of this compound warrant investigation. Some amino-anthracene-9,10-dione derivatives have been found to inhibit monoamine oxidase (MAO) enzymes, which are implicated in neurodegenerative diseases. researchgate.netresearchgate.net Determining the inhibitory activity of this compound against MAO-A and MAO-B, and identifying its specific binding mode within the enzyme's active site through techniques like X-ray crystallography, would provide valuable insights.
Table 2: Potential Biological Mechanisms for Investigation
| Potential Biological Target | Rationale for Investigation | Proposed Experimental Approaches |
| Wnt/β-catenin Pathway | Known target for other anthracene-9,10-dione derivatives in cancer. nih.govresearchgate.net | Reporter gene assays, Western blotting for key pathway proteins, co-immunoprecipitation. |
| Monoamine Oxidase (MAO) | Implicated in neurodegenerative diseases; inhibited by related compounds. researchgate.netresearchgate.net | In vitro enzyme inhibition assays, molecular docking, structural biology studies. |
| DNA Intercalation | A common mechanism for the cytotoxic effects of planar aromatic compounds. researchgate.netnih.gov | DNA binding assays (e.g., fluorescence titration, circular dichroism), molecular modeling. |
| Topoisomerase Inhibition | Key enzymes in DNA replication and a target for many anticancer drugs. | Topoisomerase inhibition assays. |
Computational Design and Prediction of New Derivatives with Tailored Properties
Computational chemistry and molecular modeling are powerful tools that can guide the rational design of new derivatives of this compound with enhanced properties for specific applications. Future research in this area should leverage these in silico approaches to accelerate the discovery and optimization of novel compounds.
Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build predictive models that correlate the structural features of a series of derivatives with their biological activity or photophysical properties. These models can then be used to virtually screen new, yet-to-be-synthesized compounds and prioritize those with the most promising predicted characteristics.
Molecular docking simulations can be used to predict the binding modes of this compound and its analogues to specific biological targets, such as enzymes or DNA. researchgate.net This can provide insights into the key molecular interactions responsible for the observed biological effects and guide the design of derivatives with improved binding affinity and selectivity.
Furthermore, Density Functional Theory (DFT) calculations can be utilized to predict the electronic and optical properties of new derivatives, such as their absorption and emission spectra, and to understand how structural modifications influence these properties. researchgate.net This would be particularly valuable for the design of new fluorescent probes or materials for optoelectronic applications.
By combining these computational approaches with synthetic chemistry and experimental validation, it will be possible to systematically explore the chemical space around this compound and develop new molecules with tailored properties for a wide range of applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
